molecular formula C12H12FN5O B2516613 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 921075-48-1

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2516613
CAS No.: 921075-48-1
M. Wt: 261.26
InChI Key: NTRUJRZCQZSOEK-UHFFFAOYSA-N
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Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a tetrazole ring, a five-membered aromatic heterocycle consisting of one carbon and four nitrogen atoms, which is substituted with a 3-fluorophenyl group and linked via a methylene bridge to a cyclopropanecarboxamide moiety . Tetrazole derivatives are critically important in pharmaceutical research due to their role as bioisosteres, where they can mimic the structure and function of carboxylic acids or amide bonds . This bioisosteric replacement often results in enhanced metabolic stability and improved membrane penetration of lead compounds, making them valuable tools for optimizing the pharmacokinetic properties of potential drug candidates . The incorporation of the 3-fluorophenyl group may further enhance binding affinity and selectivity towards biological targets, a strategy commonly observed in active pharmaceutical ingredients . The cyclopropane carboxamide moiety can contribute conformational rigidity and influence the compound's physicochemical properties. In research settings, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical spaces and the development of compounds for screening against various biological targets. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O/c13-9-2-1-3-10(6-9)18-11(15-16-17-18)7-14-12(19)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUJRZCQZSOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.

    Amide Formation: The final step involves the formation of the amide bond by reacting the cyclopropanecarboxylic acid derivative with the tetrazole intermediate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropane ring or the tetrazole moiety.

    Reduction: Reduced forms of the amide or tetrazole groups.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in biological systems. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropane ring can contribute to the compound’s stability and rigidity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 897615-21-3)
  • Structural Difference : The 3-fluorophenyl group is replaced with a 4-chlorophenyl substituent.
  • Molecular Weight : 277.71 g/mol (vs. 275.25 g/mol for the 3-fluoro analog, estimated).
  • No experimental data on solubility or melting points are reported .
(Z)-N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide (CAS 1005998-98-0)
  • Structural Difference : The cyclopropanecarboxamide is replaced with a but-2-enamide group.
  • Molecular Weight : 261.25 g/mol.
  • The absence of a cyclopropane ring reduces steric hindrance, which may impact target engagement .

Variations in the Carboxamide Group

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide (CAS 765932-36-3)
  • Structural Difference : Cyclopentane replaces the cyclopropane ring.
  • Molecular Weight : 285.33 g/mol.
  • Key Properties : The larger cyclopentane ring increases lipophilicity and may confer different conformational dynamics. This analog’s bioactivity (unreported in evidence) could diverge due to altered van der Waals interactions with target proteins .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50)
  • Structural Difference : A thiazole ring with a 3-fluorobenzoyl substituent and a benzodioxole group are appended to the cyclopropanecarboxamide core.
  • Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(3-fluorophenyl)methanone with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid (27% yield) .

Pharmacologically Active Analogs

E2006: (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
  • Structural Difference : Additional pyrimidinyloxy and fluoropyridyl groups enhance complexity.
  • Pharmacology : A potent orexin receptor antagonist (IC₅₀ = 1.3 nM for OX₁R), demonstrating the therapeutic relevance of fluorophenyl-cyclopropanecarboxamide derivatives in CNS disorders .
  • Key Insight : The 3-fluorophenyl group in E2006 and the target compound may contribute to similar receptor binding profiles, though the absence of the pyrimidine-pyridine extension in the target molecule likely reduces potency.
Losartan and Valsartan (Angiotensin II Receptor Antagonists)
  • Structural Difference : Tetrazole rings in these drugs replace carboxylic acid groups, mimicking the target compound’s bioisosteric strategy.
  • Key Insight : The tetrazole’s acidity (pKa ~4.9) enhances solubility and oral bioavailability, a property likely shared by N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide moiety linked to a tetrazole ring substituted with a 3-fluorophenyl group. Its unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that compounds bearing tetrazole moieties often exhibit significant antitumor activity. For instance, related compounds such as 4-(2-fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines have shown promising results in inhibiting cancer cell lines with varying degrees of potency. One study reported that certain derivatives displayed IC50 values significantly lower than established drugs like sorafenib, indicating superior efficacy against specific cancer types .

CompoundCell LineIC50 (µM)Comparison
10pHT-290.0845.1 times better than sorafenib (3.61 µM)
10pH4600.366.1 times better than PAC-1 (2.19 µM)
10pMKN-450.972.4 times better than PAC-1 (2.83 µM)

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, including kinases and other enzymes involved in cancer progression. The presence of the tetrazole ring enhances the compound's ability to inhibit enzymatic activity, thereby affecting cellular signaling pathways critical for tumor growth and survival.

Study on Structural Variants

A comparative study evaluated various structural analogs of tetrazole-containing compounds, focusing on their biological activities against different cancer cell lines. The findings suggested that modifications in the fluorophenyl group significantly influenced both the potency and selectivity of these compounds against cancer cells .

In Vivo Studies

In vivo studies demonstrated the efficacy of related tetrazole derivatives in murine models of cancer. These studies highlighted not only the antitumor potential but also the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including tetrazole ring formation (via azide-alkyne cycloaddition or nitrile-azide coupling) followed by functionalization of the cyclopropane moiety. Key steps include:

  • Step 1 : Formation of the tetrazole core using sodium azide and a nitrile precursor under reflux in solvents like DMF or ethanol .
  • Step 2 : Alkylation of the tetrazole nitrogen with a cyclopropanecarboxamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity. Reaction monitoring via TLC and NMR ensures intermediate quality .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm, cyclopropane protons as multiplet ~δ 1.2–1.8 ppm) .
  • X-ray crystallography : For absolute configuration determination, especially to resolve steric effects from the cyclopropane and tetrazole groups .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₂H₁₁FN₅O expected m/z 276.0994) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram− bacteria) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with a target protein?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains). Focus on the fluorophenyl group’s hydrophobic interactions and tetrazole’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR analysis : Modify substituents (e.g., cyclopropane vs. cyclohexane) and predict activity via QSAR models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
  • Off-target profiling : Screen against a panel of 50+ receptors/enzymes (Eurofins Panlabs) to identify confounding interactions .

Q. How can reaction yields be improved for scale-up without compromising stereochemical integrity?

  • Methodological Answer :

  • Catalyst optimization : Replace traditional bases with DBU for milder alkylation conditions, reducing side-product formation .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during tetrazole synthesis, improving yield from 60% to 85% .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

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